molecular formula C14H13BrN2O2 B5823616 2-(4-bromophenoxy)-N-(4-methylpyridin-2-yl)acetamide

2-(4-bromophenoxy)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B5823616
M. Wt: 321.17 g/mol
InChI Key: AZTHBDYUSAZKTQ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenoxy group and a methylpyridinyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10-6-7-16-13(8-10)17-14(18)9-19-12-4-2-11(15)3-5-12/h2-8H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTHBDYUSAZKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: 4-bromophenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(4-bromophenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-bromophenoxy)acetic acid with 4-methyl-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 4-bromophenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and receptor binding affinities.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the pyridinyl group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorophenoxy)-N-(4-methylpyridin-2-yl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(4-iodophenoxy)-N-(4-methylpyridin-2-yl)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(4-bromophenoxy)-N-(4-methylpyridin-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine and fluorine, which can enhance interactions with biological targets. Additionally, the bromine atom can participate in halogen bonding, which can further modulate the compound’s activity.

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